An In-Depth Technical Guide to 1-Benzyl-3-phenylpyrrolidin-3-ol: Synthesis, Structure, and Potential as a Modulator of Apoptosis
An In-Depth Technical Guide to 1-Benzyl-3-phenylpyrrolidin-3-ol: Synthesis, Structure, and Potential as a Modulator of Apoptosis
This technical guide provides a comprehensive overview of 1-Benzyl-3-phenylpyrrolidin-3-ol, a synthetic compound belonging to the diverse and pharmacologically significant pyrrolidine class of heterocycles. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This document will delve into the chemical structure, a plausible synthetic route, and a hypothesized mechanism of action for 1-Benzyl-3-phenylpyrrolidin-3-ol, positioning it as a molecule of interest for researchers in drug discovery and development.
Chemical Structure and Stereochemistry: The Foundation of Activity
The chemical structure of 1-Benzyl-3-phenylpyrrolidin-3-ol is characterized by a central five-membered pyrrolidine ring. A benzyl group is attached to the nitrogen atom at position 1, and a phenyl group and a hydroxyl group are both attached to the carbon atom at position 3.
Key Structural Features:
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Pyrrolidine Core: A saturated five-membered nitrogen-containing heterocycle that provides a rigid scaffold for the appended functional groups.
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N-Benzyl Group: This lipophilic group can influence the compound's solubility, membrane permeability, and potential for pi-stacking interactions with biological targets.
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3-Phenyl Group: The presence of this aromatic ring introduces further potential for hydrophobic and aromatic interactions.
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Tertiary Alcohol at C3: The hydroxyl group at the C3 position can act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological macromolecules.
Stereoisomerism:
The carbon at position 3 is a chiral center, meaning that 1-Benzyl-3-phenylpyrrolidin-3-ol can exist as a pair of enantiomers: (R)-1-Benzyl-3-phenylpyrrolidin-3-ol and (S)-1-Benzyl-3-phenylpyrrolidin-3-ol. The specific stereochemistry can significantly impact the compound's biological activity and pharmacokinetic properties, as enantiomers often interact differently with chiral biological targets such as enzymes and receptors.
Table 1: Physicochemical Properties of 1-Benzyl-3-phenylpyrrolidin-3-ol
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Note: These values are predicted using computational models and may vary from experimental data.
Synthesis of 1-Benzyl-3-phenylpyrrolidin-3-ol: A Plausible Ugi Multicomponent Reaction Approach
A related study on the diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues successfully employed the Ugi reaction, highlighting its applicability to this class of compounds[1][2].
Proposed Synthetic Protocol
Step 1: Ugi Four-Component Reaction
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To a solution of benzylamine (1.0 eq) in methanol (0.5 M) is added benzaldehyde (1.0 eq). The mixture is stirred at room temperature for 30 minutes.
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tert-Butyl isocyanide (1.0 eq) is then added, followed by the addition of 3-oxobutanoic acid (1.0 eq).
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The reaction mixture is stirred at room temperature for 48 hours.
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The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.
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The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Ugi product.
Step 2: Intramolecular Cyclization and Reduction
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The crude Ugi product is dissolved in a suitable solvent such as tetrahydrofuran (THF).
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A reducing agent, such as lithium aluminium hydride (LiAlH₄), is added portion-wise at 0 °C.
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The reaction is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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The reaction is carefully quenched with water and a solution of sodium hydroxide.
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The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-Benzyl-3-phenylpyrrolidin-3-ol.
Caption: Proposed synthesis workflow for 1-Benzyl-3-phenylpyrrolidin-3-ol via a Ugi four-component reaction followed by cyclization and reduction.
Analytical Characterization: Confirming the Structure
The identity and purity of the synthesized 1-Benzyl-3-phenylpyrrolidin-3-ol would be confirmed using standard analytical techniques.
Table 2: Predicted Analytical Data for 1-Benzyl-3-phenylpyrrolidin-3-ol
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 10H, Ar-H), 4.50 (s, 1H, -OH), 3.60 (s, 2H, -CH₂-Ph), 3.00-3.20 (m, 2H, pyrrolidine-H), 2.50-2.70 (m, 2H, pyrrolidine-H), 2.00-2.20 (m, 2H, pyrrolidine-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0 (Ar-C), 138.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 75.0 (C-OH), 60.0 (-CH₂-Ph), 55.0 (pyrrolidine-CH₂), 50.0 (pyrrolidine-CH₂), 40.0 (pyrrolidine-CH₂). |
| Mass Spectrometry (ESI+) | m/z 254.15 [M+H]⁺, 236.14 [M-H₂O+H]⁺ |
Hypothesized Mechanism of Action: A Potential Pro-Apoptotic Agent
While direct experimental evidence for the mechanism of action of 1-Benzyl-3-phenylpyrrolidin-3-ol is lacking, compelling inferences can be drawn from studies on structurally similar compounds. Research on a library of 1-benzylpyrrolidin-3-ol analogues has shown that these compounds can induce apoptosis in cancer cells, with a particular focus on the activation of caspase-3[1][3].
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of a variety of cellular substrates, ultimately resulting in the dismantling of the cell. It is hypothesized that 1-Benzyl-3-phenylpyrrolidin-3-ol may act as a pro-apoptotic agent by directly or indirectly promoting the activation of caspase-3.
Proposed Pro-Apoptotic Mechanism:
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Cellular Uptake: The compound, due to its lipophilic nature, is expected to readily cross the cell membrane.
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Interaction with Apoptotic Machinery: Inside the cell, 1-Benzyl-3-phenylpyrrolidin-3-ol may interact with proteins of the Bcl-2 family or other upstream regulators of apoptosis, leading to the release of cytochrome c from the mitochondria.
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Apoptosome Formation: Cytochrome c, in the cytosol, associates with Apaf-1 and pro-caspase-9 to form the apoptosome.
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Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.
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Caspase-3 Activation: Activated caspase-9 then cleaves and activates pro-caspase-3.
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Execution of Apoptosis: Active caspase-3 proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
